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(2-(tert-Butyl)thiazol-5-yl)methanamine
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Overview
Description
(2-(tert-Butyl)thiazol-5-yl)methanamine is an organic compound with the molecular formula C8H14N2S It belongs to the class of thiazole derivatives, which are known for their diverse biological activities This compound is characterized by the presence of a thiazole ring substituted with a tert-butyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)thiazol-5-yl)methanamine typically involves the reaction of tert-butylamine with a thiazole derivative. One common method involves the reaction of 2-bromo-5-tert-butylthiazole with methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
(2-(tert-Butyl)thiazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Thiazole derivatives, including this compound, are being investigated for their anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)thiazol-5-yl)methanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
- (2-(tert-Butyl)thiazol-4-yl)methanamine
- (2-(tert-Butyl)thiazol-2-yl)methanamine
- (2-(tert-Butyl)thiazol-5-yl)ethanamine
Uniqueness
(2-(tert-Butyl)thiazol-5-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring. The position of the tert-butyl group and the methanamine group can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to its optimized molecular structure .
Properties
Molecular Formula |
C8H14N2S |
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Molecular Weight |
170.28 g/mol |
IUPAC Name |
(2-tert-butyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3 |
InChI Key |
CXWZMZLIUUZNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)CN |
Origin of Product |
United States |
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